

1-(Pyridin-2-yl)piperidin-3-amine hydrochloride

CAS number information

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Compound of Interest

Compound Name: 1-(Pyridin-2-yl)piperidin-3-amine hydrochloride

Cat. No.: B1391040

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An In-depth Technical Guide to **1-(Pyridin-2-yl)piperidin-3-amine Hydrochloride**: Synthesis, Characterization, and Applications

Introduction

The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent nitrogen-containing heterocyclic scaffolds in pharmaceuticals.^[1] Its derivatives are integral to over twenty classes of drugs, highlighting its significance in the design of bioactive molecules.^[1] Within this class, 3-aminopiperidine and its N-substituted analogues represent a particularly valuable chiral building block. The strategic placement of the amino group at the 3-position provides a crucial vector for chemical modification, enabling the synthesis of complex molecules with precise three-dimensional architectures.

This guide focuses on a specific derivative, 1-(Pyridin-2-yl)piperidin-3-amine and its hydrochloride salt. This molecule uniquely combines the flexible, saturated piperidine core with the rigid, aromatic pyridine ring. This combination makes it a compelling scaffold for exploring interactions with biological targets, particularly in the development of enzyme inhibitors and receptor modulators. While public domain data on this specific hydrochloride salt is limited, this document synthesizes information from closely related analogues and foundational chemical principles to provide a comprehensive technical overview for researchers and drug development professionals. We will delve into its chemical identity, proposed synthesis,

analytical characterization, established applications of its core fragments, and essential safety protocols.

Compound Identification and Physicochemical Properties

A critical first step in working with any chemical entity is to establish its identity. The core structure consists of a piperidine ring where the nitrogen atom is directly attached to the C2 position of a pyridine ring, and an amine group is substituted at the C3 position of the piperidine ring. The hydrochloride salt form enhances stability and improves aqueous solubility, which is often desirable for pharmaceutical development.

While a specific CAS (Chemical Abstracts Service) number for **1-(Pyridin-2-yl)piperidin-3-amine hydrochloride** is not prominently listed in major chemical databases, CAS numbers for highly relevant structural analogues are provided in Table 1 for reference and comparison. The properties listed below are predicted based on the constituent moieties and data from these related compounds.

Table 1: Compound Identification and Physicochemical Properties of 1-(Pyridin-2-yl)piperidin-3-amine and Related Analogs

Property	1-(Pyridin-2-yl)piperidin-3-amine (Predicted)	1-(Pyrimidin-2-yl)piperidin-3-amine[2][3]	(R)-3-Aminopiperidine Dihydrochloride[4][5][6]
Molecular Formula	C ₁₀ H ₁₅ N ₃ (Free Base) / C ₁₀ H ₁₆ ClN ₃ (HCl salt) / C ₁₀ H ₁₇ Cl ₂ N ₄ (di-HCl salt)	C ₉ H ₁₄ N ₄	C ₅ H ₁₄ Cl ₂ N ₂
Molecular Weight	177.25 g/mol (Free Base)	178.23 g/mol	173.08 g/mol
CAS Number	Not readily available	1146290-25-6 (Free Base)	334618-23-4
Appearance	Predicted: Off-white to tan solid	-	Off-white solid
Solubility	Predicted: Soluble in water, methanol	-	Soluble in Methanol (Slightly), Water (Slightly)[7]
Melting Point	Not available	-	190-195 °C[7]
Chirality	Exists as a racemate unless a specific enantiomer is synthesized	-	Chiral, available as (R) and (S) enantiomers

Synthesis and Purification

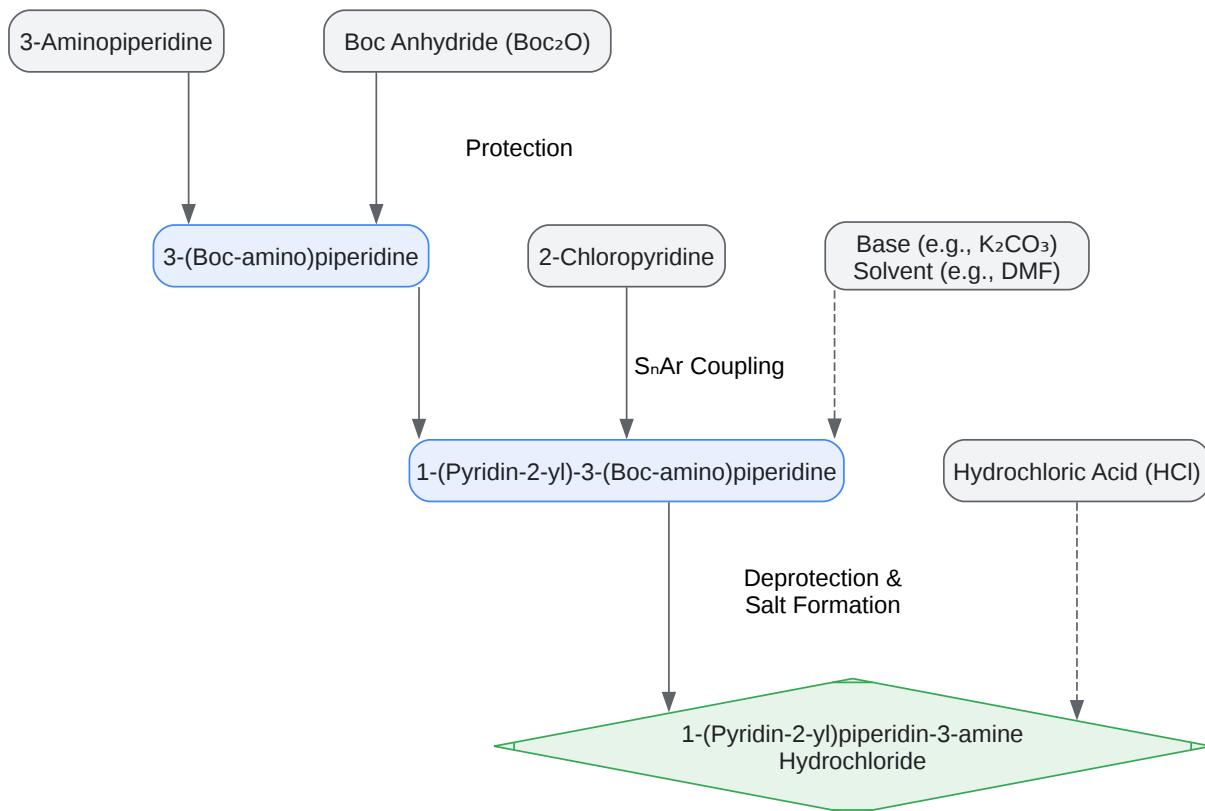
The synthesis of N-aryl piperidines is a well-established field in organic chemistry.[8] A logical and common approach for synthesizing 1-(Pyridin-2-yl)piperidin-3-amine is through a nucleophilic aromatic substitution (S_NAr) reaction. This method involves the reaction of a piperidine derivative with an activated pyridine ring.

Proposed Synthetic Pathway

The most direct route involves the coupling of 2-chloropyridine with 3-aminopiperidine. To achieve selectivity and prevent side reactions, the primary amine at the C3 position of the piperidine ring must be protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. The Boc group is stable under the basic conditions required for the S_nAr reaction and can be readily removed under acidic conditions.

The proposed workflow is as follows:

- Protection: (R)- or (S)-3-aminopiperidine is reacted with di-tert-butyl dicarbonate (Boc_2O) to yield (R)- or (S)-3-(Boc-amino)piperidine.
- Coupling (S_nAr): The protected piperidine is coupled with 2-chloropyridine in the presence of a base (e.g., potassium carbonate or sodium hydride) and a high-boiling point solvent (e.g., DMF or DMSO) at elevated temperatures.
- Deprotection: The resulting Boc-protected intermediate is treated with a strong acid, such as hydrochloric acid (HCl) in a solvent like dioxane or methanol. This step simultaneously removes the Boc group and forms the desired hydrochloride salt.

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Caption: Proposed synthetic workflow for **1-(Pyridin-2-yl)piperidin-3-amine hydrochloride**.

Experimental Protocol: A Representative Procedure

- Protection Step: To a solution of 3-aminopiperidine dihydrochloride (1.0 eq) in a mixture of dioxane and water, add sodium carbonate (3.0 eq). Cool the mixture to 0°C and add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours. Extract the product with ethyl acetate, wash

with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield 3-(Boc-amino)piperidine.

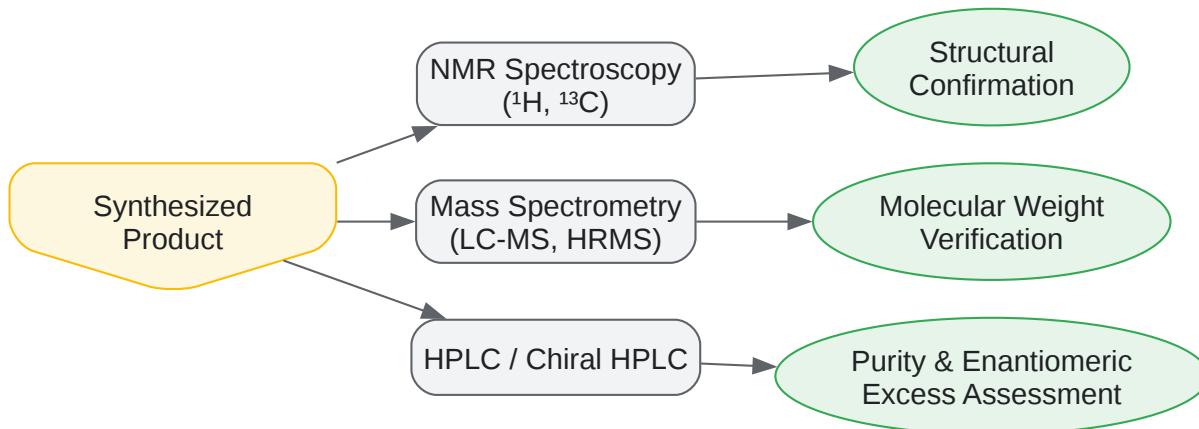
- **S_nAr Coupling:** In a sealed vessel, combine 3-(Boc-amino)piperidine (1.0 eq), 2-chloropyridine (1.2 eq), and potassium carbonate (2.5 eq) in anhydrous DMF. Heat the mixture to 100-120°C for 16-24 hours. Monitor the reaction by TLC or LC-MS. After cooling, dilute the mixture with water and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel.
- **Deprotection and Salt Formation:** Dissolve the purified intermediate in methanol and cool to 0°C. Add a 4M solution of HCl in dioxane (excess) dropwise. Stir the mixture at room temperature for 2-4 hours. The product hydrochloride salt will typically precipitate. The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Analytical Characterization

Confirming the structure and purity of the final compound is paramount. A standard suite of analytical techniques would be employed for full characterization.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ¹H NMR: Will confirm the presence of both pyridine and piperidine ring protons. The chemical shifts and coupling patterns will verify the substitution pattern. Protons on the pyridine ring will appear in the aromatic region (δ 7.0-8.5 ppm), while piperidine protons will be in the aliphatic region (δ 1.5-4.0 ppm).
 - ¹³C NMR: Will show the correct number of carbon signals, distinguishing between aromatic (pyridine) and aliphatic (piperidine) carbons.
- **Mass Spectrometry (MS):** Electrospray ionization (ESI) mass spectrometry will be used to confirm the molecular weight of the free base. High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the elemental composition.
- **High-Performance Liquid Chromatography (HPLC):** HPLC is used to determine the purity of the compound. For chiral compounds, a chiral HPLC method would be necessary to determine the enantiomeric excess (ee). A patent for analyzing the related 3-aminopiperidine

describes using a derivatization agent (benzoyl chloride) followed by analysis on a C18 column.[9]



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Caption: Standard analytical workflow for compound characterization.

Applications in Research and Drug Development

The true value of a chemical scaffold lies in its application. While 1-(Pyridin-2-yl)piperidin-3-amine is not itself a drug, its structural motifs are present in or relevant to several important therapeutic areas.

Scaffold for DPP-4 Inhibitors

The chiral (R)-3-aminopiperidine core is a privileged scaffold found in a class of highly successful anti-diabetic drugs known as gliptins, which are dipeptidyl peptidase-4 (DPP-4) inhibitors.[6]

- Alogliptin: Utilizes (R)-3-aminopiperidine as a key building block.[10]
- Linagliptin: This potent DPP-4 inhibitor also incorporates the (R)-3-aminopiperidine moiety, highlighting the importance of this chiral amine in achieving high affinity and selectivity.[6][10]

The synthesis of these drugs relies on the nucleophilicity of the 3-amino group, demonstrating the utility of this functional handle in complex molecule synthesis.

PCSK9 Inhibitors

Directly relevant to the title compound, a 2018 study from Pfizer detailed the discovery of a series of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9 (Proprotein Convertase Subtilisin/Kexin type 9).[\[11\]](#)[\[12\]](#) These compounds inhibit PCSK9 mRNA translation, a validated therapeutic approach for managing hypercholesterolemia.[\[12\]](#) The study explicitly identifies the N-(pyridin-2-yl)-N-(piperidin-3-yl) fragment as a core structural element, underscoring the potential of this scaffold in developing treatments for cardiovascular disease.

Other Therapeutic Areas

The fusion of pyridine and piperidine rings is a common strategy in medicinal chemistry. Pyrido[2,3-d]pyrimidine derivatives, which feature a related structural framework, have been investigated as EGFR inhibitors for cancer therapy and as antibacterial agents.[\[13\]](#)[\[14\]](#) This suggests that the combination of these two heterocycles can be tuned to interact with a wide range of biological targets.

Safety and Handling

As a research chemical, **1-(Pyridin-2-yl)piperidin-3-amine hydrochloride** should be handled with appropriate care. While a specific Safety Data Sheet (SDS) is not available, safety precautions can be inferred from related compounds like (R)-3-Aminopiperidine dihydrochloride.

- Hazard Statements: Likely to cause skin irritation (H315), serious eye damage (H319), and respiratory irritation (H335).[\[15\]](#)
- Precautionary Measures:
 - Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
 - Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[\[15\]](#)

- Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place. The compound is likely hygroscopic (absorbs moisture from the air), so storage under an inert atmosphere is recommended.[\[7\]](#)

Conclusion

1-(Pyridin-2-yl)piperidin-3-amine hydrochloride is a specialized chemical building block with significant potential in medicinal chemistry and drug discovery. By combining the validated 3-aminopiperidine scaffold with a pyridine moiety, it offers a unique structural framework for developing novel therapeutics. Its direct relevance to the development of PCSK9 inhibitors provides a compelling rationale for its synthesis and further investigation. This guide provides a foundational understanding of its synthesis, characterization, and application, serving as a valuable resource for researchers aiming to leverage this and related structures in their scientific pursuits.

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References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(Pyrimidin-2-yl)piperidin-3-amine [myskinrecipes.com]
- 3. scbt.com [scbt.com]
- 4. (3R)-Piperidin-3-amine--hydrogen chloride (1/2) | C5H14Cl2N2 | CID 16211333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. (R)-3-Aminopiperidine Dihydrochloride | Manasa Life Sciences [manasalifesciences.com]
- 7. (R)-3-Piperidinamine dihydrochloride | 334618-23-4 [chemicalbook.com]
- 8. Piperidine synthesis [organic-chemistry.org]

- 9. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 10. Piperidin-3-amine | 54012-73-6 | Benchchem [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 334618-07-4|(S)-Piperidin-3-amine dihydrochloride|BLD Pharm [bldpharm.com]
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